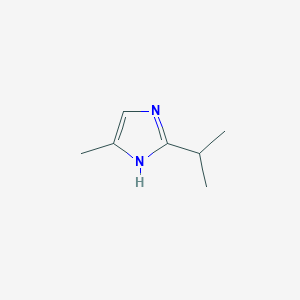

2-Isopropyl-4-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUCJSBVDMSYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 2-Isopropyl-4-methyl-1H-imidazole: A Technical Guide for Chemical Researchers

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Among these, 2-isopropyl-4-methyl-1H-imidazole stands out as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique physicochemical properties that are leveraged in the development of novel molecular entities. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most prevalent methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthetic Strategies: A Tale of Two Pathways

The construction of the 2,4-disubstituted imidazole core can be achieved through several synthetic routes. This guide will focus on two of the most established and versatile methods: the Debus-Radziszewski reaction and the Bredereck synthesis. Each pathway offers distinct advantages and is suited to different starting materials and desired outcomes.

The Debus-Radziszewski Reaction: A Classic Multicomponent Approach

First described in the mid-19th century, the Debus-Radziszewski reaction remains a highly relevant and industrially significant method for imidazole synthesis.[1][2] This multicomponent reaction elegantly combines a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring in a single step. For the synthesis of this compound, the specific reactants are methylglyoxal (a 1,2-dicarbonyl compound), isobutyraldehyde, and ammonia.[3]

The causality behind this experimental choice lies in the convergent nature of the reaction, which allows for the rapid assembly of a complex heterocyclic structure from simple, readily available starting materials. The reaction is typically carried out in a protic solvent, such as water or a lower alcohol, and can be promoted by heat.

Reaction Mechanism:

The mechanism of the Debus-Radziszewski reaction is thought to proceed in two main stages[1][2]:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.

-

Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde (isobutyraldehyde). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring.

The Bredereck Synthesis: A Pathway from α-Hydroxyketones

The scientific rationale for employing this method often lies in the accessibility of the α-hydroxyketone starting material and the desire to avoid the sometimes harsh conditions of other imidazole syntheses.

Reaction Mechanism:

The Bredereck synthesis is believed to proceed through the following key steps:

-

Formation of an Acylamino Ketone: The α-hydroxyketone reacts with formamide (which can be considered a source of ammonia and formic acid) to form an α-acylamino ketone intermediate.

-

Cyclization and Dehydration: This intermediate then undergoes cyclization with a second equivalent of formamide (or ammonia), followed by dehydration to yield the imidazole ring.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a critical decision in chemical research and development, often dictated by factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table provides a comparative overview of the Debus-Radziszewski and Bredereck syntheses for this compound.

| Feature | Debus-Radziszewski Synthesis | Bredereck Synthesis |

| Starting Materials | Methylglyoxal, Isobutyraldehyde, Ammonia | 1-Hydroxy-2-butanone, Formamide |

| Reaction Type | Multicomponent Condensation | Condensation/Cyclization |

| Typical Yield | High (can be >80%)[3] | Moderate to Good |

| Reaction Conditions | Aqueous or alcoholic solvent, often heated | High temperature, often neat or with a high-boiling solvent |

| Advantages | High atom economy, convergent, often high yielding | Utilizes readily available α-hydroxyketones, can be a milder alternative |

| Disadvantages | Can require careful control of stoichiometry, potential for side reactions | High temperatures can lead to decomposition, formamide can be a challenging reagent |

Detailed Experimental Protocol: Debus-Radziszewski Synthesis of this compound

The following protocol is adapted from a procedure for the synthesis of the closely related 2-isopropylimidazole and is expected to provide a high yield of the target compound.[3]

Materials and Reagents:

-

Methylglyoxal (40% aqueous solution)

-

Isobutyraldehyde

-

Ammonia (25% aqueous solution)

-

Methanol (optional, as a co-solvent)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Experimental Workflow:

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with a 25% aqueous ammonia solution.

-

Addition of Isobutyraldehyde: While stirring, add isobutyraldehyde dropwise to the ammonia solution at a temperature of approximately 25°C over a period of 30 minutes.

-

Addition of Methylglyoxal: Following the addition of isobutyraldehyde, add a 40% aqueous solution of methylglyoxal dropwise to the reaction mixture at 25°C over a period of about 2 hours.

-

Reaction: Continue to stir the resulting mixture vigorously at room temperature for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product. A reported synthesis of the analogous 2-isopropylimidazole achieved a yield of 80% with a purity of 99.7%.[3]

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is readily achievable through established synthetic methodologies, most notably the Debus-Radziszewski reaction. This robust and high-yielding multicomponent reaction provides an efficient pathway to this valuable heterocyclic building block from simple and accessible starting materials. The Bredereck synthesis offers a viable alternative, particularly when the requisite α-hydroxyketone is more readily available than the corresponding α-dicarbonyl compound. A thorough understanding of these synthetic routes, their underlying mechanisms, and their practical execution empowers researchers to access this and other structurally related imidazoles for a wide range of applications in drug discovery and materials science. The self-validating nature of these protocols, coupled with their adaptability, ensures their continued relevance in the field of organic synthesis.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. JP5111787B2 - Method for producing 2-alkylimidazole - Google Patents [patents.google.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

A-Z in-depth Guide to One-pot Synthesis of 2-Isopropyl-4-methyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the one-pot synthesis of 2-isopropyl-4-methyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the foundational Debus-Radziszewski reaction, explore modern catalytic advancements, and present a detailed, field-tested experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement efficient synthetic routes to this valuable compound. Mechanistic insights, process optimization strategies, and comparative data are presented to facilitate both laboratory-scale synthesis and potential industrial scale-up.

Introduction

Significance of this compound

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a proton donor and acceptor make it a crucial component in biologically active molecules.[2] Specifically, substituted imidazoles, such as this compound, serve as versatile building blocks for the synthesis of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1][3] Beyond pharmaceuticals, these compounds find applications as ligands in coordination chemistry and as precursors for ionic liquids and functional materials.[4]

The Imperative of One-Pot Synthesis

Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer a more elegant and efficient alternative.[3] This approach aligns with the principles of green chemistry by improving atom economy, reducing energy consumption, and minimizing waste generation.[5][6] For the synthesis of this compound, a one-pot strategy is highly desirable to streamline the process and enhance its economic and environmental viability.

Core Synthetic Methodology: The Debus-Radziszewski Reaction

The cornerstone for the synthesis of many substituted imidazoles is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858.[2][7] This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[4][8][9]

For the specific synthesis of this compound, the key starting materials are:

-

1,2-Dicarbonyl: Methylglyoxal (also known as pyruvaldehyde)

-

Aldehyde: Isobutyraldehyde (2-methylpropanal)

-

Ammonia Source: Typically ammonium acetate, which provides ammonia in situ.[2]

The Classical Mechanism and Its Limitations

The reaction is generally understood to proceed in two main stages[4][9]:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (methylglyoxal) reacts with two molecules of ammonia to form a diimine intermediate.

-

Condensation and Cyclization: This diimine then condenses with the aldehyde (isobutyraldehyde) to form the imidazole ring.

While effective, the classical Debus-Radziszewski synthesis can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the formation of byproducts, which complicates purification.[1][10]

Modern Catalytic Approaches for Enhanced Efficiency

To overcome the limitations of the classical method, modern organic synthesis has focused on the use of catalysts to improve reaction rates, yields, and selectivity under milder conditions.[3][11]

Rationale for Catalysis

The key role of a catalyst in this synthesis is to activate the carbonyl groups of both the dicarbonyl and the aldehyde, facilitating nucleophilic attack by ammonia and subsequent cyclization. Both Lewis and Brønsted acids are effective in this regard. The choice of catalyst can significantly impact reaction efficiency and the environmental footprint of the process.

Overview of Catalytic Systems

A wide array of catalysts has been explored for one-pot imidazole synthesis, ranging from simple inorganic acids to complex nanomaterials.[1][12]

| Catalyst Type | Examples | Advantages |

| Homogeneous Catalysts | Lewis Acids (e.g., InCl₃·3H₂O, FeCl₃·6H₂O), Ionic Liquids | Mild conditions, high efficiency.[1] |

| Heterogeneous Catalysts | Zeolites, Silica Gel, Nano-catalysts (e.g., nano-MgAl₂O₄, Fe₃O₄ nanoparticles) | Easy separation and recyclability, environmentally benign.[1][13][11] |

| Green Catalysts | L-proline, Benzyltriphenylphosphonium chloride (BTPPC) | Non-toxic, often biodegradable, promotes green chemistry principles.[12][14] |

Detailed Experimental Protocol: A Case Study

This section provides a detailed, step-by-step procedure for the one-pot synthesis of this compound using a readily available and efficient catalyst.

Materials and Reagents

-

Methylglyoxal (40% solution in water)

-

Isobutyraldehyde

-

Ammonium acetate

-

Benzyltriphenylphosphonium chloride (BTPPC)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethanol

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylglyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and ammonium acetate (2 equivalents).

-

Catalyst Addition: Add benzyltriphenylphosphonium chloride (BTPPC) (15 mol%). The use of a phase-transfer catalyst like BTPPC can enhance the reaction rate, especially under solvent-free or biphasic conditions.[12][15]

-

Reaction Conditions: Heat the mixture to 100°C and stir vigorously.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Mechanistic Insights and Visualization

Understanding the reaction mechanism is crucial for optimizing the synthesis and troubleshooting potential issues.

Proposed Reaction Mechanism

The reaction, catalyzed by an acid or a reagent like BTPPC, likely proceeds through the following key steps:

-

Activation of the carbonyl groups of methylglyoxal and isobutyraldehyde.

-

Formation of an aminal intermediate from the reaction of isobutyraldehyde and ammonia.

-

Condensation of the aminal with the enolate of the diimine formed from methylglyoxal and ammonia.

-

Cyclization and subsequent dehydration to form the aromatic imidazole ring.

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams are provided in Graphviz DOT language.

References

- 1. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. erpublication.org [erpublication.org]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. DE2360175A1 - Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Debus-Radziszewski Synthesis: A Technical Guide to Substituted Imidazoles for Pharmaceutical Research

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a direct result of its unique electronic properties and its ability to engage in various biological interactions. The Debus-Radziszewski synthesis, a multicomponent reaction first described in the 19th century, remains a highly relevant and versatile method for constructing the imidazole scaffold.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Debus-Radziszewski synthesis, from its core principles to its practical applications in the pharmaceutical industry. We will delve into the reaction mechanism, provide detailed experimental protocols for both classical and modern variations, explore the scope and limitations of the methodology, and highlight its utility in the synthesis of medicinally relevant molecules.

Introduction: The Enduring Legacy of the Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multicomponent reaction offers a straightforward route to substituted imidazoles from readily available starting materials: a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5][6][7] The reaction's appeal lies in its atom economy and the ability to generate molecular complexity in a single step.[6] The imidazole ring is a critical pharmacophore found in a wide array of therapeutic agents, including antifungals, antihistamines, and antihypertensives, making efficient synthetic routes like the Debus-Radziszewski reaction invaluable to drug discovery and development.[4][8]

The Core Reaction: Mechanism and Rationale

The Debus-Radziszewski synthesis is generally understood to proceed in a two-stage process, although the exact mechanism is still a subject of some discussion.[3] The reaction's efficiency and outcome are influenced by the nature of the starting materials and the reaction conditions.

Plausible Mechanistic Pathway

The most widely accepted mechanism involves the initial formation of a diimine intermediate, followed by condensation with an aldehyde and subsequent cyclization and aromatization.[3][4]

Stage 1: Diimine Formation The reaction commences with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia (or a primary amine) to form a diimine intermediate.[3]

Stage 2: Cyclization and Aromatization The diimine then reacts with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by cyclization and dehydration to yield the final substituted imidazole.

To visualize this proposed mechanistic pathway, the following DOT graph illustrates the key transformations:

Caption: Proposed two-stage mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocols: From Classical to Modern Approaches

The versatility of the Debus-Radziszewski synthesis is reflected in the various experimental protocols that have been developed. Here, we provide a detailed, step-by-step methodology for the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine), a classic example, using both conventional heating and microwave-assisted techniques.

Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol utilizes glacial acetic acid as the solvent and is a well-established method for the synthesis of lophine.[9][10]

Materials:

-

Benzil (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ammonium acetate (1.2 g)

-

Glacial acetic acid (16 mL)[11]

-

Ethanol

-

Ammonium hydroxide (30%)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 mL).[9]

-

Heat the reaction mixture to reflux for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][10]

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into ice-water (approx. 300 mL).[9][10]

-

Neutralize the aqueous mixture with ammonium hydroxide or sodium bicarbonate.[9][10]

-

Collect the precipitated solid by vacuum filtration.

-

Extract the aqueous filtrate several times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Combine the crude product with the previously filtered solid and purify by recrystallization from ethanol to yield the desired 2,4,5-triphenyl-1H-imidazole.[9]

Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[12][13][14]

Materials:

-

Benzil (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Ammonium acetate (2.5 mmol)

-

Cupric chloride (CuCl₂·2H₂O) (10 mol %) (as catalyst)

-

Ethanol

Procedure:

-

In a microwave-safe vessel, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %).[13]

-

Mix the components thoroughly with a glass rod.

-

Place the vessel in a microwave reactor and irradiate at 300W for a specified time (typically 5-15 minutes, optimization may be required).[13]

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Filter the solid precipitate, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[13]

The following DOT graph illustrates a general experimental workflow for the synthesis and purification of substituted imidazoles.

Caption: General experimental workflow for Debus-Radziszewski imidazole synthesis.

Data Presentation: A Comparative Analysis

The efficiency of the Debus-Radziszewski synthesis can be significantly influenced by the choice of catalyst and reaction conditions. The following table summarizes representative yields and reaction times for the synthesis of various 2,4,5-trisubstituted imidazoles under different protocols.

| Entry | Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Glacial Acetic Acid, Reflux | 1-24 h | 46 | [9] |

| 2 | 4-Chlorobenzaldehyde | CuI (15 mol%), n-BuOH, Reflux | - | 95 | [15] |

| 3 | 4-Methoxybenzaldehyde | CuCl₂ (10 mol%), Microwave (300W) | 12 min | 92 | [13] |

| 4 | 3,5-Dimethoxybenzaldehyde | [DABCO-DOL][OAc], Sonication | 14 min | 97 | [12] |

| 5 | 4-Chlorobenzaldehyde | Silicotungstic acid (7.5%), Reflux | - | 96 | [12] |

| 6 | Benzaldehyde | Lactic acid, 160°C | - | 92 | [12] |

| 7 | 4-Methylbenzaldehyde | [DABCO-DOL][OAc], Sonication | 17 min | 95 | [12] |

| 8 | 2-Hydroxybenzaldehyde | [DABCO-DOL][OAc], Sonication | 18 min | 90 | [12] |

Scope and Limitations: Navigating the Synthetic Landscape

While the Debus-Radziszewski synthesis is a powerful tool, it is essential for researchers to understand its scope and limitations to effectively apply it in their synthetic strategies.

Substrate Scope

-

Dicarbonyl Component: A variety of 1,2-dicarbonyl compounds can be employed, including glyoxal, benzil, and other α-diketones.[16]

-

Aldehyde Component: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes are tolerated, allowing for diverse substitution at the 2-position of the imidazole ring.[12]

-

Ammonia Source: Ammonium acetate is a commonly used and convenient source of ammonia.[8] Alternatively, primary amines can be used in place of one equivalent of ammonia to afford N-substituted imidazoles.[3]

Limitations and Mitigation Strategies

-

Low Yields in Classical Methods: The original, uncatalyzed reaction can suffer from low yields and the formation of side products.[7][12] This can be mitigated by employing catalysts such as Lewis acids (e.g., CuI, CuCl₂) or Brønsted acids, or by using modern techniques like microwave irradiation or ultrasonication.[12][13][17]

-

Regioselectivity with Unsymmetrical Dicarbonyls: The use of unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of a mixture of regioisomers, complicating purification.[17] Strategies to control regioselectivity include:

-

Potential Side Reactions: Side reactions such as the reverse Aldol condensation can occur, particularly under harsh reaction conditions.[7] Careful control of temperature and reaction time is crucial to minimize the formation of byproducts.

Applications in Drug Development: A Gateway to Bioactive Molecules

The imidazole scaffold is a privileged structure in medicinal chemistry, and the Debus-Radziszewski synthesis provides a direct route to many biologically active compounds.

Synthesis of Trifenagrel

A notable example of the application of this synthesis in drug development is the preparation of Trifenagrel, a potent platelet aggregation inhibitor.[18] The synthesis of Trifenagrel has been achieved with high efficiency using a microwave-assisted Debus-Radziszewski reaction.[12]

Access to Diverse Pharmacological Scaffolds

The ability to readily introduce a wide variety of substituents on the imidazole ring through the Debus-Radziszewski synthesis makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The synthesized imidazoles have shown a broad spectrum of biological activities, including:

Conclusion: A Timeless Reaction for Modern Challenges

The Debus-Radziszewski imidazole synthesis, despite its long history, continues to be a highly relevant and powerful method for the synthesis of substituted imidazoles. Its adaptability to modern synthetic techniques such as microwave-assisted synthesis and the use of various catalysts has overcome many of the limitations of the classical procedure. For researchers in drug development, this reaction provides an efficient and versatile platform for the creation of novel imidazole-based therapeutics. A thorough understanding of its mechanism, scope, and practical execution, as detailed in this guide, is essential for harnessing its full potential in the ongoing quest for new and improved medicines.

References

- 1. Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. echemcom.com [echemcom.com]

- 9. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. ijprajournal.com [ijprajournal.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. jetir.org [jetir.org]

- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 16. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 17. benchchem.com [benchchem.com]

- 18. Trifenagrel: a chemically novel platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rdw.rowan.edu [rdw.rowan.edu]

Spectroscopic characterization of 2-Isopropyl-4-methyl-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Isopropyl-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of this compound (C₇H₁₂N₂), a substituted heterocyclic compound. As a Senior Application Scientist, the narrative herein moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will explore a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the foundational principles, provides field-proven experimental protocols, and culminates in an expert interpretation of the spectral data, grounded in authoritative references. The objective is to create a self-validating system of analysis, ensuring the unambiguous identification and purity assessment of the target molecule, a critical step in any research or drug development pipeline.

Introduction and Molecular Structure

This compound is a member of the imidazole family, a class of heterocyclic compounds of immense importance in medicinal chemistry and biological systems.[1][2][3] The structural integrity and purity of such molecules are paramount for their intended applications, necessitating a robust and multi-faceted analytical approach. Spectroscopic characterization serves as the cornerstone of this process, providing an empirical fingerprint of the molecule's identity and quality.

This guide establishes a logical workflow for characterizing this specific molecule, demonstrating how complementary spectroscopic techniques, when used in concert, provide a definitive structural confirmation.

Molecular Formula: C₇H₁₂N₂[4] Molecular Weight: 124.18 g/mol [4] IUPAC Name: this compound[4]

Below is the annotated chemical structure of the molecule, highlighting the key functional groups and the standard numbering convention for the imidazole ring.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Causality: ¹H NMR provides precise information about the number of distinct proton types, their neighboring protons (spin-spin splitting), and their relative quantities (integration). For a molecule like this compound, this technique is indispensable for confirming the presence and connectivity of the isopropyl and methyl substituents on the imidazole core.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules due to its good solubilizing power and relatively clean spectral window.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Spectral Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals corresponding to its five unique proton environments.[6]

Caption: Predicted ¹H NMR assignments for this compound.

-

N-H Proton (a): This proton is attached to a nitrogen atom and is typically deshielded, appearing far downfield. Its signal is often broad due to quadrupole broadening and chemical exchange. A reported value is around 8.29 ppm.[6]

-

C5-H Proton (b): This is the sole proton on the imidazole ring. It appears as a sharp singlet around 6.55 ppm because it has no adjacent protons to couple with.[6]

-

Isopropyl CH (c): The methine proton of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1=7). It is expected in the 2.9-3.0 ppm region.[6]

-

C4-Methyl Protons (d): The methyl group attached to the C4 position of the ring has no adjacent protons, so it appears as a sharp singlet. Its signal is found at approximately 2.22 ppm.[6]

-

Isopropyl Methyl Protons (e): The two methyl groups of the isopropyl substituent are chemically equivalent. Their six protons are coupled to the single methine proton, resulting in a doublet (1+1=2). This signal, integrating to 6H, is expected around 1.33 ppm.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. Standard spectra are proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum and avoiding complex splitting patterns.[5] This provides a direct count of the carbon environments and confirms the overall carbon framework.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or equivalent) spectrometer, ensuring the acquisition parameters are set for ¹³C observation. A proton-decoupled sequence is standard.

-

Processing: Fourier transform the FID to generate the spectrum. The chemical shifts are referenced to TMS at 0.00 ppm.

Spectral Interpretation

Due to molecular symmetry, the seven carbon atoms of this compound resolve into six distinct signals. The two methyl carbons of the isopropyl group are chemically equivalent.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale |

| C2 | ~150-155 | Imidazole carbon bonded to two nitrogens and the isopropyl group; highly deshielded. |

| C4 | ~130-135 | Substituted imidazole carbon. |

| C5 | ~115-120 | Unsubstituted imidazole carbon (C-H). |

| Isopropyl CH | ~25-30 | Methine carbon of the isopropyl group. |

| Isopropyl CH₃ | ~20-25 | Equivalent methyl carbons of the isopropyl group. |

| C4-CH₃ | ~10-15 | Methyl carbon attached to the imidazole ring. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The specific frequencies of absorption are characteristic of particular chemical bonds. For this molecule, IR is crucial for confirming the N-H bond, the aromatic nature of the imidazole ring, and the aliphatic C-H bonds of the substituents.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred method as it requires minimal sample preparation.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides a fingerprint unique to the molecule, with key absorption bands confirming its structural features.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3300 (broad) | N-H Stretch | Imidazole N-H | Confirms the presence of the secondary amine within the ring. Broadness is due to hydrogen bonding.[7] |

| ~3100-3150 (sharp) | C-H Stretch | Aromatic C-H | Indicates the C-H bond on the imidazole ring (C5-H).[8] |

| ~2850-2970 (sharp) | C-H Stretch | Aliphatic C-H | Confirms the C-H bonds in the isopropyl and methyl groups.[8] |

| ~1600-1650 | C=N Stretch | Imidazole Ring | Characteristic stretching vibration of the carbon-nitrogen double bond within the aromatic ring.[7][8] |

| ~1490-1550 | C=C Stretch | Imidazole Ring | Aromatic ring stretching vibrations. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern. For quality control and identification, confirming the molecular weight is a non-negotiable validation step. We will consider Electrospray Ionization (ESI), a soft ionization technique, which is excellent for determining the molecular weight of the parent molecule.

Experimental Protocol: LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. ESI typically results in the formation of a protonated molecule, [M+H]⁺.

Spectral Interpretation

The mass spectrum validates the molecular formula of the compound.

-

Molecular Ion Peak: The molecular formula is C₇H₁₂N₂. The calculated monoisotopic mass is 124.10 Da. In positive-mode ESI, the primary observed ion will be the protonated molecule [M+H]⁺.

-

Expected m/z: 125.10[6]

-

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. Key fragmentations would involve the loss of stable neutral molecules or radicals from the substituents.

-

Loss of a methyl group (•CH₃): A fragment corresponding to [M-15]⁺ may be observed.

-

Loss of the isopropyl group (•C₃H₇): A fragment corresponding to [M-43]⁺ would be a strong indicator of this substituent.

-

Caption: Expected ionization and fragmentation in Mass Spectrometry.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like imidazole, the key electronic transitions are π → π*. The position of the absorption maximum (λmax) is characteristic of the electronic structure of the chromophore.

Experimental Protocol: UV-Vis Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration must be carefully chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Scan the sample solution across the UV range (typically 200-400 nm).

Spectral Interpretation

Imidazole itself exhibits a characteristic absorption peak around 217 nm, which is attributed to a π → π* electron transition from the C=N bond in the heterocyclic ring.[9] Alkyl substitution, as in this compound, is expected to cause a slight bathochromic (red) shift of this peak. The presence of an absorption maximum in the 220-230 nm range would be consistent with the substituted imidazole core.

Integrated Analysis Workflow

No single technique provides absolute proof of structure. True analytical trustworthiness comes from the integration of complementary data, where each result corroborates the others. The workflow below illustrates this self-validating system.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a clear example of the power of a multi-technique analytical approach. While ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, IR and UV-Vis spectroscopy rapidly confirm the presence of key functional groups and the core aromatic system. Mass spectrometry provides the ultimate validation of the molecular formula. By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can achieve an unambiguous and robust confirmation of the molecule's identity and purity, ensuring the integrity and reliability of their scientific endeavors.

References

- 1. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C7H12N2 | CID 12199459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Isopropyl-4-methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Isopropyl-4-methyl-1H-imidazole

Introduction

2-Isopropyl-4-methyl-1H-imidazole is a substituted imidazole that serves as a valuable building block in medicinal chemistry and materials science. Its structural elucidation and sensitive detection are paramount in research and development settings. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural information. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, intended for researchers, scientists, and drug development professionals. We will delve into ionization techniques, fragmentation pathways, and practical experimental considerations to empower users in their analytical endeavors.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most relevant methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Classic Approach for Volatile Compounds

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is well-suited for volatile and thermally stable compounds, making it a viable option for this compound, often in conjunction with Gas Chromatography (GC-MS). The resulting mass spectrum is a fragmentation "fingerprint" that can be used for library matching and structural confirmation.

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and non-volatile compounds. Given the presence of the imidazole ring, this compound is readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This makes ESI, particularly when coupled with Liquid Chromatography (LC-MS), the preferred method for analyzing this compound in complex matrices, such as biological fluids or reaction mixtures. The gentle nature of ESI typically results in a prominent molecular ion, which is advantageous for molecular weight determination and as a precursor ion for tandem mass spectrometry (MS/MS).

Mass Spectrometry Analysis: Decoding the Fragmentation

Low-Resolution Mass Spectrometry (LRMS) with Electron Ionization (EI)

Key predicted fragmentations include:

-

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 109.

-

Loss of a propyl radical (•C₃H₇): Cleavage of the entire isopropyl group would yield an ion at m/z 81.

-

Ring fragmentation: Imidazole rings can undergo characteristic cleavages, though these are often less intense than the loss of alkyl substituents.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Notes |

| 124 | [C₇H₁₂N₂]⁺˙ | Molecular Ion |

| 109 | [C₆H₉N₂]⁺ | Loss of •CH₃ from the isopropyl group |

| 81 | [C₄H₅N₂]⁺ | Loss of •C₃H₇ (isopropyl group) |

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₇H₁₂N₂), the theoretical exact mass of the molecular ion is 124.1000. HRMS can confirm this composition, distinguishing it from other ions with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Unraveling Connectivity

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. In this process, the protonated molecule ([M+H]⁺, m/z 125), generated by ESI, is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the molecule's structure.

Proposed Fragmentation of the Protonated Molecule ([M+H]⁺, m/z 125)

The protonation of this compound is expected to occur on one of the nitrogen atoms. The subsequent fragmentation upon CID is likely to involve the loss of neutral molecules from the alkyl substituents.

-

Loss of propene (C₃H₆): A characteristic fragmentation of protonated isopropyl groups via a McLafferty-type rearrangement is less likely here. A more probable pathway is the simple loss of a propene neutral, leading to a product ion at m/z 83.

-

Loss of methane (CH₄): While less common, the loss of a methane molecule from the protonated molecule could occur, resulting in an ion at m/z 109.

Crystal structure analysis of 2-Isopropyl-4-methyl-1H-imidazole

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Isopropyl-4-methyl-1H-imidazole

Abstract

The precise elucidation of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. The imidazole scaffold, in particular, is a privileged structure in medicinal chemistry, and understanding its atomic-level arrangement is critical for rational drug design. This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of this compound. Due to the absence of a publicly available crystal structure for this specific compound, this document will detail its synthesis and then use the structurally related and well-characterized herbicide, Imazapic, which contains a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) moiety, as an illustrative case study for the principles and execution of single-crystal X-ray diffraction. This approach provides researchers, scientists, and drug development professionals with a robust framework for undertaking similar structural analyses.

Introduction: The Significance of the Imidazole Scaffold

Imidazole derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine. Their unique electronic properties and ability to act as proton donors and acceptors make them exceptional ligands for metal ions in enzymes and versatile participants in hydrogen bonding networks.[1] The therapeutic potential of compounds based on this scaffold is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[1]

This compound (C₇H₁₂N₂) is a substituted imidazole that serves as a valuable building block in the synthesis of more complex molecules.[2] The isopropyl group at the 2-position and the methyl group at the 4-position significantly influence its steric and electronic properties, which in turn dictate its reactivity and potential biological activity. To fully understand and exploit these properties for applications such as enzyme inhibition or materials science, a definitive determination of its crystal structure is paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the intricate details of intermolecular interactions that govern crystal packing.[3] This guide will navigate the critical steps from synthesis and crystallization to the final structural refinement and analysis.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging bottleneck in the entire process.

Synthesis of this compound

While multiple synthetic routes to substituted imidazoles exist, a common and effective method involves the condensation of an aldehyde, an α-dicarbonyl compound, and an ammonia source. For the title compound, a documented procedure is as follows:

Experimental Protocol: Synthesis

-

Reaction Setup: A solution of isobutyraldehyde (50 mmol) in 25 mL of ethanol is prepared in a round-bottom flask.

-

Addition of Reagents: Ammonium hydroxide (28%, 25 mL) is added to the solution at 55 °C. Subsequently, methylglyoxal (63 mmol) is added dropwise to the reaction mixture.

-

Reaction Conditions: The resulting solution is stirred for 16 hours at 60 °C.

-

Workup and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate (50 mL) and water (30 mL).

-

Purification: The organic phase is washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated. The crude product is purified by flash column chromatography using dichloromethane as the eluent to yield this compound as a light yellow solid.

This protocol is adapted from a published procedure in the European Journal of Medicinal Chemistry.

The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD—typically well-ordered and of sufficient size (0.1-0.3 mm in all dimensions)—requires a systematic exploration of crystallization conditions. The underlying principle is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and gradual crystal growth.

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the solute concentration is gradually increased by allowing the solvent to evaporate slowly from a nearly saturated solution. The choice of solvent is critical, as it influences crystal habit and can even be incorporated into the crystal lattice.[3]

-

Vapor Diffusion: Ideal for small quantities of material, this technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

-

Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature decreases, the solubility drops, leading to crystal formation.

X-ray Crystallography: A Case Study

As a definitive crystal structure for this compound is not available in open-access crystallographic databases, we will use the closely related compound, 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid (Imazapic) , to illustrate the experimental workflow.[4][5] This compound shares the key isopropyl and methyl-substituted imidazole core.

The overall workflow for single-crystal X-ray diffraction is a multi-stage process, from data collection to the final validation of the structural model.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal of Imazapic is selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.[1] Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.[1] A series of diffraction images are collected as the crystal is rotated.[3]

-

Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors like absorption using specialized software.[1]

-

Structure Solution: The crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map and a preliminary molecular model.[6]

-

Structure Refinement: The initial model is refined using a full-matrix least-squares method on F².[6] In this iterative process, atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically.[1]

Results and Discussion: The Crystal Structure of Imazapic

The crystallographic analysis of Imazapic provides precise details about its molecular geometry and how the molecules arrange themselves in the solid state.

Crystallographic Data

The key crystallographic parameters for Imazapic are summarized in the table below.[4][5] This data serves as the fundamental fingerprint of the crystal structure.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₇N₃O₃ |

| Molecular Weight | 275.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.102 (2) |

| b (Å) | 16.035 (3) |

| c (Å) | 7.2883 (15) |

| β (°) | 94.17 (3) |

| Volume (ų) | 1410.6 (5) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I>2σ(I)] | R = 0.046 |

Molecular and Supramolecular Structure

The analysis of the Imazapic structure reveals several key features:

-

Planarity: The pyridine and imidazole rings are nearly coplanar, with a very small dihedral angle of 3.08(5)° between them.[5] This planarity can be crucial for stacking interactions and binding to biological targets.

-

Intramolecular Hydrogen Bonding: A significant intramolecular O—H···N hydrogen bond is observed.[5] This interaction contributes to the conformational rigidity of the molecule.

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by an N—H···O hydrogen bond, forming chains that extend along the[7] crystallographic direction.[4][5] These hydrogen bonds are the primary forces governing the crystal packing.

Caption: Simplified schematic of the Imazapic core structure.

Conclusion and Future Outlook

This guide has outlined the comprehensive process required for the crystal structure analysis of a small organic molecule, using this compound as the target and the related Imazapic compound as a practical demonstrator. The journey from rational synthesis and meticulous crystallization to high-precision X-ray diffraction and refinement provides an unparalleled level of structural detail.

The insights gained from such analyses—conformational preferences, bond geometries, and intermolecular packing motifs—are invaluable. For drug development professionals, this information fuels structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. For materials scientists, it provides the blueprint for engineering crystalline materials with desired physical and chemical properties. The methodologies described herein represent a foundational and indispensable tool in the modern chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12N2 | CID 12199459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Imidazole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-methyl-1H-imidazole

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biomolecules and therapeutic agents.[1][2][3] Its five-membered aromatic structure, containing two nitrogen atoms, imparts a unique combination of high stability, hydrogen bonding capability, and coordination affinity for metal ions, making it a versatile building block in drug design.[1][2] Derivatives of imidazole are integral to a wide array of anticancer, antifungal, and antiparasitic agents, often functioning by inhibiting key enzymes or modulating receptor activity.[1][3][4][5]

This compound is a specific derivative that combines the foundational imidazole core with alkyl substituents that modulate its lipophilicity and steric profile. Understanding the precise physicochemical properties of this molecule is paramount for its effective application in drug discovery and development. These properties govern critical aspects of its behavior, from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive analysis of its core physicochemical characteristics, outlines detailed protocols for their experimental determination, and discusses their implications for research and development.

Molecular and Structural Properties

Accurate identification and structural characterization are the foundation of all subsequent physicochemical analysis. This compound is a light yellow solid at room temperature.[6]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Isopropyl-5-methyl-1H-imidazole | [7] |

| CAS Number | 37455-58-6 | [6] |

| Molecular Formula | C₇H₁₂N₂ | [7] |

| Molecular Weight | 124.18 g/mol | [7] |

| Canonical SMILES | CC1=CN=C(N1)C(C)C | - |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For an imidazole derivative, the pKa of the conjugate acid determines the charge state of the molecule in different physiological environments, which profoundly impacts solubility, absorption, distribution, and the ability to interact with biological targets. The imidazole ring is basic, and its pKa is a critical parameter for any drug development program.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method, considered a high-precision technique, involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[8][9] The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low. A concentration of at least 10⁻⁴ M is typically required.[9]

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. A more precise value can be obtained from the inflection point of the curve, which is most clearly identified by plotting the first derivative (ΔpH/ΔV) against the titrant volume.[9]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[9] The change in absorbance at a specific wavelength is measured as a function of pH.

Methodology:

-

Spectrum Scan: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance (λmax) for the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.[10]

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen λmax.

-

Analysis: Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve. The inflection point of this curve corresponds to the pH where the concentrations of the protonated and deprotonated species are equal, and thus, pH = pKa.[8]

Workflow for Spectrophotometric pKa Determination

Caption: General workflow for determining pKa via UV-Vis spectrophotometry.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug development that describes a compound's distribution between an organic (lipid) and an aqueous phase.[11] It heavily influences membrane permeability, protein binding, solubility, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may hinder passage across biological membranes.[12]

For this compound, a computationally predicted LogP value is available.

| Parameter | Value | Method | Source |

| XLogP3 | 1.6 | Computed | [7] |

This moderate LogP value suggests a balanced character, potentially favorable for oral bioavailability. However, experimental verification is essential.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for determining LogP.[8][11] It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[13]

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:[14]

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

LogP = log₁₀(P)

-

Workflow for Shake-Flask LogP Determination

Caption: Step-by-step workflow for the shake-flask LogP determination method.

Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental property that affects the entire drug discovery and development process.[15] Poor solubility can be a major obstacle to achieving adequate drug absorption and bioavailability, making it a common reason for candidate attrition.

While specific quantitative solubility data for this compound was not found, the "like dissolves like" principle suggests it will have moderate solubility in polar solvents due to the imidazole core but limited solubility in water, which can be influenced by pH.[16] The related compound 2-isopropylimidazole has a calculated water solubility (logS) of -1.64 mol/L.[17]

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over time.[15]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[15]

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove all solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Physical and Spectral Properties

Melting and Boiling Points

These properties are indicators of purity and the physical state of the compound under different conditions. As a solid, this compound has a melting point above ambient temperature, though a specific value is not reported in the provided search results.

Spectral Data for Structural Confirmation

Spectroscopic data is essential for confirming the identity and structure of a synthesized compound.

-

¹H NMR (400 MHz, CDCl₃): δ: 8.29 (br, 1H), 6.55 (s, 1H), 3.03-2.91 (m, 1H), 2.22 (s, 3H), 1.34 (s, 3H), 1.32 (s, 3H).[6] This spectrum is consistent with the proposed structure, showing the imidazole proton, the isopropyl methine and methyl groups, and the methyl group on the ring.

-

LC/MS (ESI) m/z: [M + 1]⁺ calcd. for C₇H₁₂N₂: 125.10; found: 125.1.[6] This mass spectrometry result confirms the molecular weight of the compound.

Synthesis Overview

For context, this compound can be synthesized via a one-pot reaction. A common procedure involves reacting isobutyraldehyde and methylglyoxal with ammonium hydroxide in ethanol. The mixture is heated, and after workup and purification by column chromatography, the desired product is obtained as a light yellow solid.[6]

Conclusion

This compound presents a molecular profile of significant interest for drug discovery. Its computed LogP of 1.6 suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute for potential oral drug candidates. While experimental data for pKa and solubility are pending, the established protocols detailed herein provide a clear roadmap for their determination. The confirmed structure via NMR and MS provides a solid foundation for further investigation. For researchers and drug development professionals, a thorough experimental characterization of these core physicochemical properties is the critical next step in unlocking the therapeutic potential of this promising imidazole derivative.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Isopropyl-4-methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H12N2 | CID 12199459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. ulm.edu [ulm.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. education.com [education.com]

- 17. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to Tautomerism in 2-Isopropyl-4-methyl-1H-imidazole

This guide provides a comprehensive technical analysis of the tautomerism exhibited by 2-isopropyl-4-methyl-1H-imidazole, a substituted imidazole of significant interest in medicinal chemistry and drug development. The interplay of electronic and steric effects from the isopropyl and methyl substituents governs the dynamic equilibrium between its tautomeric forms, influencing its physicochemical properties and biological activity. This document delves into the theoretical underpinnings, experimental characterization, and computational modeling of this phenomenon, offering valuable insights for researchers and professionals in the field.

Foundational Principles of Tautomerism in Imidazoles

Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly involving the migration of a proton.[1][2] This phenomenon, known as tautomerism, is a special case of structural isomerism and is crucial in understanding the behavior of many organic molecules, including fundamental biological building blocks.[3] In heterocyclic systems like imidazole, prototropic tautomerism, the relocation of a proton, is the most prevalent form.[3][4]

Specifically, imidazoles exhibit annular tautomerism, where a proton can move between the two nitrogen atoms of the heterocyclic ring.[1][3][5] For an unsymmetrically substituted imidazole, this results in two distinct tautomeric forms that exist in a dynamic equilibrium. The position of this equilibrium is dictated by several factors, including the electronic nature of the substituents, solvent polarity, temperature, and pH.[1] Understanding this equilibrium is paramount, as different tautomers can display varied reactivity, binding affinities to biological targets, and pharmacokinetic profiles.[6][7]

In the case of this compound, the tautomeric equilibrium involves the migration of the proton between the N1 and N3 positions of the imidazole ring, leading to two distinct tautomers: This compound and 2-isopropyl-5-methyl-1H-imidazole .

Caption: Prototropic tautomerism in this compound.

Influence of Substituents on Tautomeric Equilibrium

The electronic properties of the isopropyl and methyl groups play a pivotal role in determining the relative stability of the two tautomers. Both are electron-donating groups through an inductive effect, which influences the electron density of the imidazole ring. The position of these substituents is critical in dictating the preferred tautomeric form.

Generally, electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent. However, the interplay of steric hindrance and hyperconjugation effects can also significantly impact the equilibrium. Theoretical calculations have shown that for substituted imidazoles, the nature and position of electron-donating and electron-withdrawing substituents are major factors in their stability.[8]

Experimental Methodologies for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution and the solid state rely on a combination of spectroscopic and computational techniques.

NMR spectroscopy is a powerful tool for studying tautomerism.[9] In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed.[10] However, for many imidazoles, this exchange is rapid, resulting in time-averaged signals.[11]

-

¹H NMR Spectroscopy : The chemical shifts of the ring protons are sensitive to the electronic environment and can provide clues about the predominant tautomer. However, due to rapid proton exchange, the NH proton signal is often broad or unobservable.[11]

-

¹³C NMR Spectroscopy : The chemical shifts of the ring carbons, particularly C4 and C5, are highly diagnostic of the tautomeric state.[11][12] A significant difference in the chemical shifts of C4 and C5 (Δδ) is often indicative of a specific tautomer.[12] Computational studies have shown that the difference in ¹³C NMR chemical shifts between C4 and C5 can be a reliable indicator of the predominant tautomer.[11]

-

Variable Temperature (VT) NMR : By lowering the temperature, it may be possible to slow down the tautomeric interconversion to the point where separate signals for each tautomer can be resolved.[13]

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare a series of samples in different solvents to assess the impact of solvent polarity on the tautomeric equilibrium.